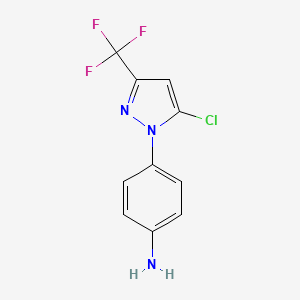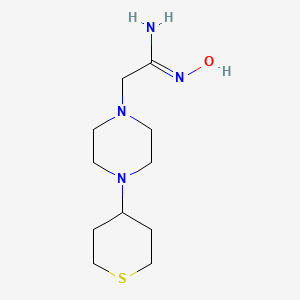![molecular formula C33H34N4O3 B13427342 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of isoindole and xanthene moieties, and its multiple functional groups, including furan, ethylamino, and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one typically involves a multi-step process. One common approach includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Xanthene Moiety: The xanthene ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Functional Group Modifications: The furan ring and ethylamino groups are introduced through nucleophilic substitution reactions, often using reagents like dimethylfuran and ethylamine.
Final Assembly: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(methylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(propylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
Uniqueness
The uniqueness of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one lies in its specific combination of functional groups and structural features. The presence of both ethylamino and dimethyl substituents, along with the spiro linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C33H34N4O3 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H34N4O3/c1-7-34-28-16-30-26(14-20(28)4)33(27-15-21(5)29(35-8-2)17-31(27)40-30)25-12-10-9-11-24(25)32(38)37(33)36-18-23-13-19(3)22(6)39-23/h9-18,34-35H,7-8H2,1-6H3/b36-18- |
Clé InChI |
CZXHFCLKRIPIQF-VHFSBPNMSA-N |
SMILES isomérique |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3/N=C\C5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N=CC5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


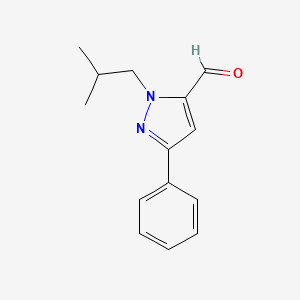
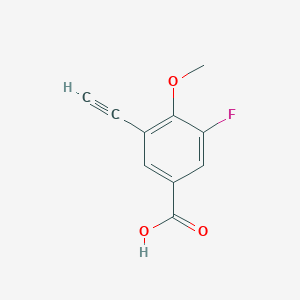
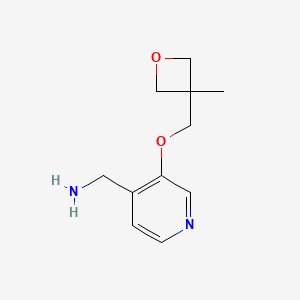
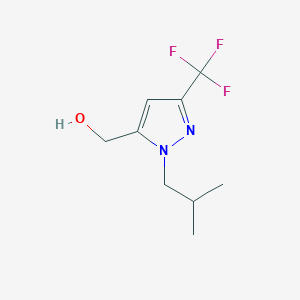
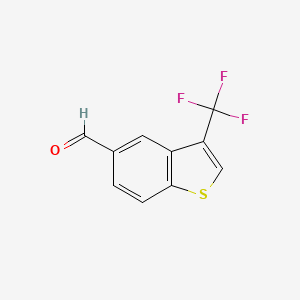
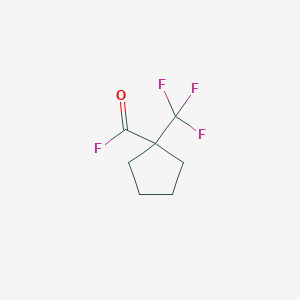
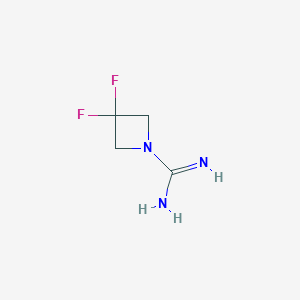
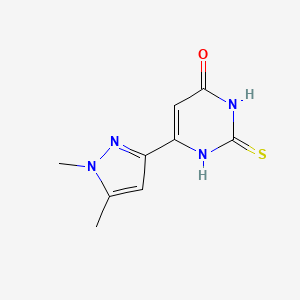

![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
